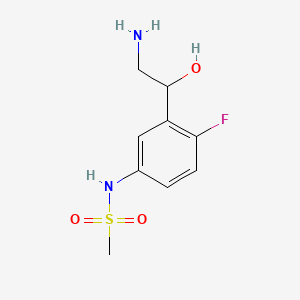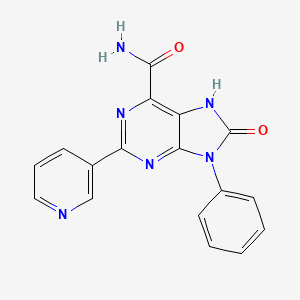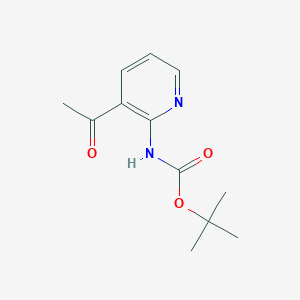![molecular formula C11H13NOS B8735743 4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
4-[(5-Ethynyl-2-thienyl)methyl]morpholine
Vue d'ensemble
Description
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Applications De Recherche Scientifique
4-[(5-Ethynyl-2-thienyl)methyl]morpholine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring and the electron-donating morpholine group, making it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and 2-thiophenecarboxaldehyde share the thiophene core structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is unique due to the combination of the ethynyl-substituted thiophene ring and the morpholine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
4-[(5-ethynylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2 |
Clé InChI |
ZGVGQHFBRWPWQG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(S1)CN2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)







